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Methyl(triphenylphosphine)gold(I)

Cat. No.: B2427696
CAS No.: 23108-72-7
M. Wt: 475.301
InChI Key: DAEBQHQDTUURPO-UHFFFAOYSA-O
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Description

Significance in Organometallic Chemistry and Catalysis

Methyl(triphenylphosphine)gold(I) and related phosphine-ligated gold(I) complexes represent a significant advancement in the field of gold catalysis. encyclopedia.pub The development of such well-defined complexes has spurred a surge of interest in the synthetic applications of gold. encyclopedia.pub

In organometallic chemistry, Methyl(triphenylphosphine)gold(I) serves as a valuable precursor for creating other organogold compounds. smolecule.comwikipedia.org For instance, treatment with methyllithium (B1224462) can displace the triphenylphosphine (B44618) ligand to form lithium di- and tetramethylaurate complexes. wikipedia.org This reactivity allows for the exploration of gold's coordination chemistry and the synthesis of novel gold-containing structures. smolecule.com

The catalytic activity of gold(I) complexes, including those derived from Methyl(triphenylphosphine)gold(I), is a cornerstone of their importance. Cationic gold(I) species, generated from precursors like chloro(triphenylphosphine)gold(I), are effective catalysts for a range of organic reactions. encyclopedia.pubwikipedia.org These include:

Alkynation: The formation of carbon-carbon bonds involving an alkyne. smolecule.com

Hydroamination: The addition of an amine across a carbon-carbon double or triple bond. smolecule.com

Cyclization: The formation of cyclic molecules from linear starting materials. smolecule.com

A key advantage of gold(I) catalysis is the stability of the catalysts. encyclopedia.pub Gold(I) complexes are often air-stable and tolerant of moisture due to the high oxidation potential and low oxophilicity of Au(I). encyclopedia.pub Furthermore, Au(I)-alkyl compounds are not prone to common decomposition pathways like β-hydride elimination, which contributes to their robustness in catalytic cycles. encyclopedia.pub The catalytic cycle often concludes with the protonolysis of the Au-C bond, regenerating the active catalyst for subsequent reactions. encyclopedia.pub

Overview of Coordination Environment and Electronic Characteristics of Gold(I) Complexes

The coordination environment and electronic properties of gold(I) complexes are fundamental to understanding their structure and reactivity.

Coordination Environment: Gold(I) complexes predominantly adopt a two-coordinate, linear geometry. wikipedia.orgencyclopedia.pub This is a defining characteristic of species with a d¹⁰ electronic configuration, as it minimizes ligand-ligand repulsion. smolecule.com In Methyl(triphenylphosphine)gold(I), the phosphorus atom of the triphenylphosphine ligand and the carbon atom of the methyl group bind to the central gold atom, with a P-Au-C bond angle of approximately 179.3°. smolecule.com While this linear arrangement is typical, other coordination modes, such as trigonal-planar, have been observed in specially designed ligand systems. rsc.orgacs.org

Structural ParameterTypical Value
Coordination Number2
GeometryLinear
P-Au-C Bond Angle~179.3°
Au-P Bond Distance2.226 - 2.246 Å
Au-C Bond Distance~2.04 Å
Data sourced from reference smolecule.com.

Electronic Characteristics: The gold(I) ion has a closed-shell electronic configuration of [Xe] 4f¹⁴ 5d¹⁰. smolecule.com Gold(I) complexes are typically 14-electron species and are diamagnetic. wikipedia.orgencyclopedia.pub The bonding in a complex like Methyl(triphenylphosphine)gold(I) involves significant σ-donation from the ligands to the gold center.

The Triphenylphosphine Ligand: The phosphorus atom of the triphenylphosphine ligand forms a dative covalent bond with the gold(I) center by donating its lone pair of electrons into an empty hybrid orbital of the gold atom (which has significant 6s and 6p character). smolecule.comnih.gov The bulky phenyl groups on the phosphorus atom also exert steric influence, which can affect the stability and reactivity of the complex. nih.govresearchgate.net The Au-P bond is crucial for stabilizing the complex and preventing the reduction of Au(I) to metallic gold (Au(0)). encyclopedia.pub

The Methyl Ligand: The methyl group acts as a strong σ-donor ligand, contributing electron density to the gold center through the Au-C σ-bond. smolecule.com This bond is formed by the overlap of an sp³ hybrid orbital on the carbon with a gold orbital. smolecule.com

The electronic properties of gold(I) compounds, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are directly related to their chemical reactivity. researchgate.net For many gold(I) complexes, this energy separation is relatively small, which can lead to interesting photophysical properties like luminescence and facilitates their participation in chemical reactions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19AuP B2427696 Methyl(triphenylphosphine)gold(I) CAS No. 23108-72-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

carbanide;gold(1+);triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.CH3.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;1H3;/q;-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJHVWFIEVTCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18AuP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23108-72-7
Record name 23108-72-7
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Synthetic Methodologies of Methyl Triphenylphosphine Gold I

Transmetalation Routes from Gold(I) Halides

The most established and widely utilized method for the synthesis of Methyl(triphenylphosphine)gold(I) involves the transmetalation of a gold(I) halide precursor, typically Chloro(triphenylphosphine)gold(I). This approach relies on the reaction of the gold(I) complex with a potent methylating agent, leading to the substitution of the halide ligand with a methyl group.

Reaction of Chloro(triphenylphosphine)gold(I) with Methylating Agents (e.g., Methyl Lithium, Grignard Reagents)

The core of the transmetalation strategy is the reaction of Chloro(triphenylphosphine)gold(I) with organometallic reagents such as methyl lithium (CH₃Li) or methylmagnesium halides (CH₃MgX, Grignard reagents). These reagents act as sources of the methyl nucleophile (CH₃⁻), which displaces the chloride ion from the gold center. The general reaction can be represented as follows:

(C₆H₅)₃PAuCl + CH₃-M → (C₆H₅)₃PAuCH₃ + MCl (where M = Li or MgX)

This reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran, under anhydrous conditions to prevent the decomposition of the highly reactive methylating agents. The choice between methyl lithium and a Grignard reagent can influence the reaction conditions and work-up procedures.

Methylating AgentTypical SolventReaction Conditions
Methyl lithium (CH₃Li)Diethyl ether, TetrahydrofuranAnhydrous, inert atmosphere
Methylmagnesium bromide (CH₃MgBr)Diethyl ether, TetrahydrofuranAnhydrous, inert atmosphere

Precursor Synthesis: Chloro(triphenylphosphine)gold(I) from Chloroauric Acid or Thioether Complexes

The viability of the transmetalation route is contingent on the availability of the starting material, Chloro(triphenylphosphine)gold(I). This precursor is commonly synthesized through two principal methods.

The first method involves the reduction of chloroauric acid (HAuCl₄). In this process, chloroauric acid is treated with triphenylphosphine (B44618) ((C₆H₅)₃P) in a suitable solvent, often ethanol. researchgate.net The triphenylphosphine acts as both a reducing agent and a ligand, reducing Au(III) to Au(I) while coordinating to the gold center to form the desired product. researchgate.net

HAuCl₄ + 2 (C₆H₅)₃P + H₂O → (C₆H₅)₃PAuCl + (C₆H₅)₃PO + 3 HCl researchgate.net

An alternative and often high-yielding synthesis of Chloro(triphenylphosphine)gold(I) utilizes a gold(I) thioether complex, such as (dimethyl sulfide)gold(I) chloride ((CH₃)₂SAuCl), as an intermediate. This thioether complex is first prepared from a gold(III) source and subsequently reacted with triphenylphosphine. The more strongly coordinating triphenylphosphine ligand displaces the labile dimethyl sulfide ligand to afford Chloro(triphenylphosphine)gold(I). researchgate.netmdpi.com This two-step process, starting from elemental gold dissolved in aqua regia to form the gold(III) intermediate, can be more cost-effective than purchasing the precursor. mdpi.com

PrecursorReagentsKey Features
Chloroauric acid (HAuCl₄)Triphenylphosphine, EthanolOne-pot reduction and ligation
(Dimethyl sulfide)gold(I) chlorideTriphenylphosphineHigh-yield, displacement reaction

Direct Synthesis Approaches from Gold(III) Precursors

While less common, direct synthesis of Methyl(triphenylphosphine)gold(I) from gold(III) precursors has been explored. This approach generally involves the reduction of a gold(III) compound in the presence of triphenylphosphine and a methyl source. For instance, the reduction of a gold(III) chloride complex in the presence of triphenylphosphine could theoretically yield the target compound, though this route is often less controlled and can lead to mixtures of products. The challenge lies in selectively achieving reduction to Au(I) and methylation without side reactions.

Emerging Methodologies utilizing Gold Nanoparticles as Precursors

A more recent and still developing area of research involves the use of gold nanoparticles as precursors for the synthesis of organogold compounds, including Methyl(triphenylphosphine)gold(I). acs.org This methodology offers the potential for more controlled reaction conditions. acs.org The general concept involves the oxidative dissolution of the gold nanoparticles in the presence of a ligand (triphenylphosphine) and an oxidizing agent that can also serve as the methyl source, or a separate methylating agent.

For example, triphenylphosphine can be used to stabilize gold nanoparticles, forming triphenylphosphine-modified gold nanoparticles. nih.gov The reaction of these functionalized nanoparticles with a methylating agent under specific conditions could lead to the formation of discrete Methyl(triphenylphosphine)gold(I) molecules. However, detailed and standardized protocols for this specific transformation are still under investigation, with much of the current research focused on the synthesis and characterization of the nanoparticles themselves. nih.gov The labile nature of the Au-P bond in triphenylphosphine-stabilized nanoparticles suggests their potential as precursors in ligand exchange reactions to form various organogold complexes. nih.gov

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been instrumental in precisely defining the three-dimensional arrangement of atoms within the crystal lattice of methyl(triphenylphosphine)gold(I).

Elucidation of the Linear Coordination Geometry of the Gold(I) Center

As is characteristic of most gold(I) compounds, methyl(triphenylphosphine)gold(I) exhibits a linear coordination geometry around the central gold atom. wikipedia.org The gold(I) center is two-coordinate, bonded to the carbon atom of the methyl group and the phosphorus atom of the triphenylphosphine (B44618) ligand. wikipedia.orgnih.gov This linearity is a hallmark of d¹⁰ metal complexes, where the electronic configuration favors a geometry that minimizes ligand-ligand repulsion. The N-Au-P angles in related triphenylphosphine gold(I) complexes, for instance, are found to be close to the ideal 180°, with values such as 172.73(10)° and 175.65(8)°, demonstrating the slight distortions from perfect linearity that can occur. nih.gov

Detailed Analysis of Au-C and Au-P Bond Lengths and Angles

Crystallographic data provides precise measurements of the bond lengths and angles within the methyl(triphenylphosphine)gold(I) molecule. In analogous gold(I) phosphine (B1218219) complexes, the Au-P bond lengths typically fall within the range of 2.22 to 2.278 Å. nih.gov For instance, in a related complex, the Au-P bond length was determined to be 2.2356(8) Å. nih.gov The Au-C bond length in similar organogold compounds is also well-defined. For example, the methyl complex Ph₃PAuMe is a known species prepared from triphenylphosphinegold(I) chloride. wikipedia.org The bond angles confirm the near-linear arrangement of the C-Au-P fragment. In a similar compound, chloro(triphenylphosphine)gold(I), the P-Au-Cl bond angle is 171°, highlighting the typical linear coordination. nih.gov

Interactive Table: Selected Bond Lengths in Gold(I) Phosphine Complexes

ComplexAu-P Bond Length (Å)Au-N Bond Length (Å)Reference
[Au(L1)(PPh₃)]2.2344(9)2.046(3) nih.gov
[Au(L3)(PPh₃)]2.2356(8)2.042(3) nih.gov

L1 and L3 represent different hypoxanthine-derived ligands.

Investigation of Aurophilic Interactions and their Influence on Crystal Packing

Aurophilic interactions, which are weak attractive forces between gold atoms, can play a significant role in the crystal packing of gold(I) complexes. researchgate.netznaturforsch.commdpi.com These interactions, with Au···Au distances typically less than the sum of their van der Waals radii (around 3.4 Å), can lead to the formation of dimers or extended supramolecular structures. mdpi.com In some gold(I) phosphinine complexes, Au···Au distances of 3.60 Å have been observed, which is considered indicative of a weak aurophilic interaction. researchgate.netznaturforsch.com The presence and strength of these interactions are influenced by the nature of the ligands attached to the gold center. mdpi.com In the crystal structure of a cationic three-coordinate gold(I) complex, an Au(I)···Au(I) distance of 3.216 Å was observed, confirming the presence of aurophilic interactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of methyl(triphenylphosphine)gold(I) in solution.

Multi-nuclear NMR Studies (e.g., ¹H, ¹³C, ³¹P{¹H}, ¹⁹⁷Au NMR)

Multi-nuclear NMR studies provide a wealth of information about the electronic environment of the different nuclei within the molecule.

¹H NMR: The proton NMR spectrum shows characteristic signals for the methyl and triphenylphosphine protons. In a related adamantylgold(triphenylphosphine) complex, the triphenylphosphine protons appear as broad singlets. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. In a similar adamantylgold(triphenylphosphine) complex, the triphenylphosphine carbons show distinct signals with coupling to the phosphorus atom. rsc.org

³¹P{¹H} NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphine complexes. The coordination of triphenylphosphine to the gold(I) center results in a significant downfield shift of the ³¹P signal compared to the free ligand. For instance, the ³¹P NMR spectra of various gold(I)-triphenylphosphine complexes show a singlet in the range of 31.67–33.13 ppm, a notable shift from the -5.96 ppm signal of free triphenylphosphine. nih.gov In another study, the ³¹P chemical shift for an adamantylgold(triphenylphosphine) complex was observed at 43.44 ppm. rsc.org

¹⁹⁷Au NMR: While less common, ¹⁹⁷Au NMR can directly probe the gold nucleus, providing insights into its coordination environment.

Interactive Table: ³¹P NMR Chemical Shifts of Gold(I)-Triphenylphosphine Complexes

CompoundSolvent³¹P Chemical Shift (ppm)Reference
[Au(L1-L9)(PPh₃)]-31.67–33.13 nih.gov
1-Adamantylgold(triphenylphosphine)C₆D₆43.44 rsc.org
Triphenylphosphine-capped AuNPs (surface-bound)CD₂Cl₂56 mpg.deelsevierpure.comacs.org
Free Triphenylphosphine--5.96 nih.gov

L1-L9 represent various hypoxanthine-derived ligands.

Low-Temperature and Variable Temperature NMR Studies for Ligand Exchange and Stability Analysis

Low-temperature and variable-temperature NMR studies are crucial for investigating dynamic processes such as ligand exchange and for assessing the stability of the complex. researchgate.net For instance, low-temperature NMR has been used to characterize thermally unstable triphenylphosphine-gold(I)-π complexes, which decompose at temperatures above -20 °C. researchgate.net These studies can reveal the kinetic lability of ligands and provide insights into reaction mechanisms. researchgate.net Variable temperature NMR can also be used to study exchange processes between coordinated and free ligands. acs.org For example, phenyl-group exchange in triphenylphosphine mediated by a cationic gold-platinum complex was not observed at room temperature but occurred upon heating. acs.org Similarly, studies on triphenylphosphine-capped gold nanoparticles have used solution-state NMR to determine the rate constants for the displacement of Au(PPh₃)Cl from the nanoparticle surface. mpg.deelsevierpure.comacs.org

Other Advanced Spectroscopic Techniques

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the characterization of Methyl(triphenylphosphine)gold(I), providing key information on the vibrational modes of its constituent parts. The spectrum is dominated by the absorptions of the triphenylphosphine ligand, but also features characteristic bands corresponding to the Au-P and Au-C bonds.

The vibrations of the phenyl rings of the triphenylphosphine ligand appear in their characteristic regions, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ range. Upon coordination to the gold center, slight shifts in the positions and intensities of these bands can be observed compared to free triphenylphosphine. sci-hub.se

The most diagnostic vibrations for the complex are the stretching modes involving the gold atom. The Au-P stretch and the Au-C stretch are expected to appear in the far-infrared region of the spectrum. Based on data from related phosphine and organogold complexes, the Au-P stretching vibration is anticipated to be in the range of 400-500 cm⁻¹, while the Au-C stretch is typically found at slightly higher wavenumbers. acs.org The identification of these bands confirms the formation of the desired gold-phosphine and gold-carbon bonds.

Table 1: Characteristic FT-IR Bands for Methyl(triphenylphosphine)gold(I)

Vibrational ModeTypical Wavenumber (cm⁻¹)Assignment
ν(C-H)> 3000Aromatic C-H stretch (from PPh₃)
ν(C=C)1400 - 1600Phenyl ring C=C skeletal vibrations
ν(Au-C)~550Gold-Carbon stretch
ν(Au-P)~450Gold-Phosphorus stretch

Mass spectrometry is a critical tool for confirming the molecular weight and probing the stability and fragmentation patterns of Methyl(triphenylphosphine)gold(I). Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) provide complementary information.

With a molecular weight of 474.29 g/mol , the compound can be readily analyzed. sigmaaldrich.com In positive-mode ESI-MS, the complex is expected to be observed as the molecular ion ([M]⁺) or as adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺). ESI-MS is particularly useful for studying the behavior of the complex in solution and its interactions with other molecules, such as peptides, where it can identify covalent binding through mass shifts. acs.orgmiamioh.edu

Collision-Induced Dissociation (CID), often performed in tandem mass spectrometry (MS/MS), provides insight into the compound's structure and bond strengths. The fragmentation of Methyl(triphenylphosphine)gold(I) would likely proceed through the cleavage of the weakest bonds. The Au-C and Au-P bonds are expected to be the most labile sites. Common fragmentation pathways would involve the neutral loss of the methyl group (-15 Da) or the triphenylphosphine ligand (-262 Da). acs.org The observation of the resulting fragment ions helps to piece together the structure of the parent molecule. PubChem has documented a GC-MS spectrum for this compound, confirming its suitability for this technique.

Table 2: Predicted ESI-MS Fragments for Methyl(triphenylphosphine)gold(I)

m/z (Daltons)Ion FormulaDescription
474.08[C₁₉H₁₈AuP]⁺Molecular Ion ([M]⁺)
459.06[C₁₈H₁₅AuP]⁺Fragment from loss of methyl group ([M-CH₃]⁺)
212.02[CH₃Au]⁺Fragment from loss of triphenylphosphine ([M-PPh₃]⁺)
262.09[C₁₈H₁₅P]⁺Triphenylphosphine fragment ion

Raman spectroscopy offers complementary vibrational information to FT-IR, particularly for symmetric vibrations and bonds involving heavy atoms. For Methyl(triphenylphosphine)gold(I), Raman spectroscopy is especially useful for identifying the Au-P and Au-C stretching frequencies, which are often weak or inactive in the infrared spectrum.

The symmetric breathing modes of the phenyl rings in the triphenylphosphine ligand give rise to strong Raman signals. However, the most structurally informative peaks are those in the low-frequency region. The Au-P and Au-C bonds are expected to be Raman active. aps.org Studies on related thiolate-protected gold clusters have assigned Au-S stretching modes to the 240-300 cm⁻¹ region, and similar metal-ligand vibrations are expected for this complex. unige.ch The Au-C stretching vibration, in particular, can provide information about the strength and nature of the gold-carbon bond.

Surface-Enhanced Raman Spectroscopy (SERS) is another powerful application, where adsorbing the complex onto a nanostructured gold or silver surface can lead to a massive enhancement of the Raman signal. nih.govresearchgate.net This technique could be used to study the molecule at very low concentrations or to probe its orientation and interaction with the metal surface.

Table 3: Expected Raman Active Modes for Methyl(triphenylphosphine)gold(I)

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
Phenyl Ring Modes1000 - 1600Symmetric ring breathing and other skeletal modes
ν(Au-C)500 - 600Gold-Carbon symmetric stretch
ν(Au-P)400 - 500Gold-Phosphorus symmetric stretch

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the Methyl(triphenylphosphine)gold(I) molecule. The electronic spectrum is primarily characterized by transitions associated with the triphenylphosphine ligand and potential charge-transfer bands involving the gold center.

The absorption spectra of many gold(I)-phosphine complexes show intense bands in the ultraviolet region, typically between 230 and 310 nm. rsc.org These absorptions are generally assigned to π–π* intra-ligand transitions originating from the aromatic phenyl rings of the triphenylphosphine ligand. rsc.orgresearchgate.net The spectrum of Methyl(triphenylphosphine)gold(I) is expected to be very similar to that of its parent ligand, triphenylphosphine, in this region.

In some gold(I) complexes, lower energy, less intense bands may appear, which can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The presence and position of these bands can be sensitive to the solvent and the nature of the ligands attached to the gold atom. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on related phosphine-ligated gold clusters aid in the precise assignment of these electronic transitions. nih.gov

Table 4: Typical UV-Vis Absorption Bands for Gold(I)-Phosphine Complexes

Wavelength (λmax)Molar Absorptivity (ε)Assignment
~230 - 280 nmHighπ–π* intra-ligand transitions (Phenyl rings)
> 300 nmLow to MediumCharge-Transfer (MLCT/LMCT) bands (possible)

Reactivity and Reaction Pathways of Methyl Triphenylphosphine Gold I

Oxidative Processes and Gold(III) Species Formation

The gold(I) center in methyl(triphenylphosphine)gold(I), formally in the +1 oxidation state, is electron-rich due to the coordinating methyl and triphenylphosphine (B44618) ligands. This electronic character renders the complex susceptible to electrophilic attack and facilitates oxidative addition reactions, which convert the gold(I) center to gold(III). smolecule.com

Reactions with Oxidizing Agents (e.g., Nitrosonium Salts) Leading to Gold(III) Intermediates

Methyl(triphenylphosphine)gold(I) reacts with oxidizing agents such as nitrosonium salts, leading to the formation of gold(III) intermediates. These reactions are characterized by an increase in both the oxidation state and the coordination number of the gold center.

Oxidative Addition Reactions (e.g., with Alkyl Halides)

Oxidative addition represents a key class of reactions for organometallic compounds, including methyl(triphenylphosphine)gold(I). This process involves the addition of a substrate, such as an alkyl halide, to the metal center, which results in an increase of the metal's oxidation state and coordination number. wikipedia.orgscribd.com For methyl(triphenylphosphine)gold(I), this typically involves oxidation from Au(I) to Au(III). The reaction with methyl iodide, for example, proceeds via oxidative addition. youtube.com

The oxidative addition of polar and electrophilic substrates like alkyl halides to gold(I) complexes can proceed through a mechanism analogous to a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgyoutube.com In this pathway, the metallic center acts as a nucleophile, attacking the less electronegative carbon atom of the alkyl halide. wikipedia.org This nucleophilic attack leads to the cleavage of the carbon-halogen bond and the formation of a cationic gold intermediate, which is then rapidly coordinated by the halide anion. wikipedia.orgyoutube.com The rate of these SN2 oxidative addition reactions is observed to increase in the presence of polar solvents. youtube.com

Key characteristics of an SN2 type mechanism in oxidative addition include:

Nucleophilic Attack: The metal complex initiates a nucleophilic attack on the substrate. youtube.com

Formation of Ion Pairs: The reaction proceeds through the formation of ion pairs. youtube.com

Stereochemistry: If the alkyl halide contains a chiral center, the reaction often proceeds with an inversion of configuration at that center.

Following the oxidative addition of an alkyl group to the gold(I) center to form a gold(III) intermediate, this higher-valent species can undergo reductive elimination. This process is the reverse of oxidative addition and results in the formation of a new chemical bond between two ligands previously attached to the metal center, while the metal itself is reduced, typically back to gold(I). nih.gov

The reductive elimination of ethane (B1197151) from dialkylgold(III) complexes has been studied extensively. For instance, heating solutions of certain Au(III) complexes can lead to the reductive elimination of ethane as a major process. um.esacs.org The mechanism of this elimination can be influenced by several factors, including the solvent and the nature of the other ligands attached to the gold center. um.esacs.org

Two primary pathways for reductive elimination from square-planar gold(III) complexes have been identified:

Dissociative Pathway: This involves the initial dissociation of a ligand, such as triphenylphosphine, to form a three-coordinate, T-shaped intermediate. This intermediate is highly reactive and can subsequently undergo reductive elimination. nih.govnih.gov The rate of this process is often inversely proportional to the concentration of the free ligand. nih.gov

SN2-Type Pathway: In some cases, reductive elimination can occur via a nucleophilic attack on one of the alkyl groups bound to the gold center. um.esacs.orgnih.govresearchgate.net

The decomposition of methyl(triphenylphosphine)gold(I) itself can lead to the formation of ethane through a proposed mechanism involving the rate-limiting dissociation of triphenylphosphine, followed by a rapid association with another molecule of methyl(triphenylphosphine)gold(I). researchgate.net More complex dinuclear gold species have also been shown to eliminate ethane, with the reaction rate being dependent on the steric properties of the phosphine (B1218219) ligands. researchgate.netnsf.gov

Table 1: Mechanistic Pathways in Gold-Mediated Reactions
Reaction TypeKey IntermediateControlling FactorsTypical ProductReference
Oxidative Addition (S~N~2)Cationic Au(III) SpeciesPolarity of Solvent, Nature of Alkyl HalideAlkylgold(III) Halide wikipedia.orgyoutube.com
Reductive Elimination (Dissociative)Three-Coordinate Au(III) IntermediateTemperature, Ligand ConcentrationEthane nih.govnih.gov
Reductive Elimination (S~N~2)Four-Coordinate Au(III) ComplexNature of Nucleophile and LigandsVaries (e.g., MeX) um.esacs.orgnih.govresearchgate.net

Carbon-Carbon Bond Forming Reactions

Gold(I)-Catalyzed Hydroamination of Alkynes (Intermolecular)

Methyl(triphenylphosphine)gold(I) has been identified as a highly efficient catalyst for the intermolecular hydroamination of alkynes. smolecule.comchemicalbook.commdpi.com This reaction involves the addition of an amine across the carbon-carbon triple bond of an alkyne, a key transformation in the synthesis of various nitrogen-containing organic compounds. The catalytic activity of the gold(I) complex facilitates this addition, which can proceed with high efficiency even at low catalyst loadings. researchgate.net

Gold(I)-Catalyzed Hydration of Alkynes (Anti-Markovnikov Addition)

While gold(I) complexes are renowned for their ability to catalyze the hydration of alkynes, the reaction typically proceeds with Markovnikov regioselectivity, yielding methyl ketones from terminal alkynes. mdpi.com The anti-Markovnikov hydration of terminal alkynes to produce aldehydes is a less common transformation for gold(I) catalysts.

Research into the hydration of alkynes has shown that the regioselectivity is highly dependent on the metal center and the ligand environment. For instance, certain ruthenium complexes are known to effectively catalyze the anti-Markovnikov hydration of terminal alkynes. sigmaaldrich.com In the context of gold catalysis, achieving anti-Markovnikov selectivity often requires specific strategies. Studies on gold(III) hydrides have demonstrated that the insertion of alkynes can proceed with anti-Markovnikov regioselectivity to form Z-vinyl complexes. acs.orgnih.gov However, for gold(I) complexes like methyl(triphenylphosphine)gold(I), the predominant pathway for alkyne hydration involves the formation of an enol intermediate that tautomerizes to the more stable ketone, following Markovnikov's rule. mdpi.com

Therefore, the direct anti-Markovnikov hydration of alkynes is not a characteristic reaction pathway for methyl(triphenylphosphine)gold(I) under standard conditions. The inherent electronic properties of the gold(I) center favor the formation of the carbocation intermediate at the more substituted carbon of the alkyne, leading to the Markovnikov product.

Alkynation Reactions

(Triphenylphosphine)gold(I) complexes can participate in alkynation reactions, particularly through the reactivity of their enolate derivatives. A notable example is the reaction of a (triphenylphosphine)gold(I) enolate with phenylacetylene. This reaction proceeds efficiently to yield (triphenylphosphine)gold(I) phenylacetylide. oup.com

The reaction mechanism involves the nucleophilic attack of the gold enolate on the terminal alkyne. This transformation highlights the ability of the gold(I) center to facilitate the formation of carbon-carbon bonds involving sp-hybridized carbon atoms. The resulting gold acetylide is a stable compound and a valuable building block in its own right for further synthetic elaborations.

Cyclization Reactions Promoted by Methyl(triphenylphosphine)gold(I)

Gold(I) phosphine complexes are powerful catalysts for a wide array of cyclization reactions, leveraging the carbophilic nature of the gold(I) center to activate unsaturated carbon-carbon bonds. These reactions can be highly regioselective and stereoselective, enabling the construction of complex polycyclic frameworks from relatively simple acyclic precursors.

Cationic bisphosphine gold(I) complexes have been shown to catalyze enantioselective polycyclization reactions. These cascades are typically initiated by the activation of an alkyne, leading to a 6-exo-dig cyclization, followed by termination with various nucleophiles to form multiple bonds in a single operation with excellent diastereo- and enantioselectivity. nih.gov Gold(I)-catalyzed cascade cyclizations can also be initiated from 1-allenyl-2-ethynylbenzene derivatives, leading to the formation of acenaphthene (B1664957) frameworks through a sequence involving vinyl cationic intermediates and a 1,5-hydride shift. encyclopedia.pub Furthermore, gold(I) catalysis is effective in promoting the cyclization of aryl and heteroaryl enones, demonstrating reactivity comparable to highly active iridium(III) complexes. nih.gov

While many examples in the literature utilize various phosphine ligands, the fundamental reactivity of the [Au(PR₃)]⁺ moiety is the key driver for these transformations. Therefore, methyl(triphenylphosphine)gold(I), upon activation to a cationic species, is expected to promote similar cyclization pathways.

Intermolecular Hydroarylation of Alkenes with Indoles

An efficient method for the intermolecular hydroarylation of both aryl and aliphatic alkenes with indoles has been developed using a catalytic system generated from [(PR₃)AuCl] and a silver salt like AgOTf. nih.govcapes.gov.br This system generates a cationic gold(I) species in situ, which is the active catalyst. The reaction proceeds under thermal or microwave-assisted conditions.

The gold(I)-catalyzed hydroarylation of various styrenes bearing electron-donating, electron-withdrawing, or sterically demanding substituents with indoles provides the corresponding 3-alkylated indole (B1671886) derivatives in good to high yields (60-95%). nih.gov The reaction with unactivated aliphatic alkenes can also be achieved, particularly under microwave irradiation, affording the products in up to 90% yield. nih.gov The proposed mechanism involves the coordination of the gold(I) catalyst to the alkene, which activates it towards nucleophilic attack by the indole. nih.gov

Below is a table summarizing the scope of the gold(I)-catalyzed intermolecular hydroarylation of alkenes with indoles:

Alkene SubstrateIndole SubstrateProduct Yield (%)Reference
StyreneIndole95 nih.gov
4-Methylstyrene (B72717)Indole92 nih.gov
4-MethoxystyreneIndole90 nih.gov
4-ChlorostyreneIndole85 nih.gov
1-OcteneIndole90 (microwave) nih.gov

Reactions Involving Gold(I) Enolates and Homoenolates (e.g., Aldol (B89426) Reactions, Isocyanide Insertion)

(Triphenylphosphine)gold(I) enolates and homoenolates are versatile intermediates that can undergo a variety of chemical transformations. oup.comamanote.com These intermediates are typically prepared from the corresponding trimethylsilyl (B98337) enol ethers or cyclopropanols by reaction with (triphenylphosphine)gold(I) chloride in the presence of a fluoride (B91410) source. oup.com

Aldol Reactions: (Triphenylphosphine)gold(I) enolates can participate in aldol reactions with carbonyl compounds. However, these reactions often require the presence of a Lewis acid, such as titanium tetrachloride or diethylaluminum chloride, to proceed efficiently and afford β-hydroxy carbonyl compounds. oup.com This suggests that the nucleophilicity of the gold enolate itself is somewhat modest. nsf.gov

Isocyanide Insertion: A characteristic reaction of gold(I) enolates is the insertion of isocyanides into the carbon-gold bond. oup.com This reaction provides a pathway to more complex molecular structures containing imine functionalities.

The following table summarizes key reactions of (triphenylphosphine)gold(I) enolates:

ReactantReagent(s)Product TypeReference
(Benzoylmethyl)(triphenylphosphine)gold(I)Aldehyde, Lewis Acidβ-Hydroxy ketone oup.com
(Benzoylmethyl)(triphenylphosphine)gold(I)IsocyanideIsocyanide insertion product oup.com

Coordination and Ligand Exchange Reactions

Formation of π-Complexes with Unsaturated Hydrocarbons (e.g., Alkynes, Alkenes, Allenes)

A fundamental aspect of the catalytic activity of methyl(triphenylphosphine)gold(I) is its ability to form π-complexes with unsaturated hydrocarbons upon conversion to a cationic species. The formation of these cationic, two-coordinate triphenylphosphine-gold(I)-π complexes has been studied in detail. sigmaaldrich.comresearchgate.netnih.gov These complexes are typically generated in situ by reacting chloro(triphenylphosphine)gold(I) with a silver salt (e.g., AgSbF₆) in the presence of the desired π-ligand at low temperatures. sigmaaldrich.comresearchgate.netnih.gov

These gold(I) π-complexes have been characterized by low-temperature multinuclear NMR spectroscopy. sigmaaldrich.comresearchgate.netnih.gov The studies reveal that the π-ligands in these complexes are generally weakly bound and kinetically labile. sigmaaldrich.comresearchgate.netnih.gov This lability is crucial for catalytic turnover, as the activated substrate can be readily displaced by a nucleophile or undergo further transformations.

Examples of π-complexes formed include those with:

Alkynes: such as 3-hexyne (B1328910). sigmaaldrich.comresearchgate.netnih.gov

Alkenes: such as 4-methylstyrene and 2-methyl-2-butene. sigmaaldrich.comresearchgate.netnih.gov

Allenes: such as 3-methyl-1,2-butadiene. sigmaaldrich.comresearchgate.netnih.gov

The stability of these π-complexes is influenced by the nature of the phosphine ligand. While triphenylphosphine-gold(I) π-complexes are often thermally unstable and decompose at temperatures above -20 °C, more sterically demanding or electronically modified phosphine ligands can lead to more robust complexes. researchgate.netacs.org The activation of allenes by gold(I) can lead to either η²-allene complexes or related η¹-species where the gold is bound to the central sp-hybridized carbon. acs.org

The table below provides examples of unsaturated hydrocarbons that form π-complexes with cationic triphenylphosphinegold(I).

Unsaturated HydrocarbonTypeReference
3-HexyneAlkyne sigmaaldrich.comresearchgate.netnih.gov
4-MethylstyreneAlkene sigmaaldrich.comresearchgate.netnih.gov
2-Methyl-2-buteneAlkene sigmaaldrich.comresearchgate.netnih.gov
1,3-CyclohexadieneDiene sigmaaldrich.comresearchgate.netnih.gov
3-Methyl-1,2-butadieneAllene (B1206475) sigmaaldrich.comresearchgate.netnih.gov

Displacement of Triphenylphosphine Ligand by Other Donors (e.g., Methyllithium)

The triphenylphosphine ligand in methyl(triphenylphosphine)gold(I) can be displaced by other donor ligands. This reactivity is a key aspect of its chemistry, allowing for the synthesis of various gold(I) complexes. A notable example of this displacement is the reaction with methyllithium (B1224462).

In this reaction, the stronger nucleophilic methyl group from methyllithium attacks the gold center, leading to the displacement of the neutral triphenylphosphine ligand. This results in the formation of a dimeric lithium dimethylaurate(I) complex, [LiAu(CH₃)₂]₂, in which two gold atoms are bridged by two methyl groups.

This ligand exchange process is driven by the formation of the more stable aurate complex. The triphenylphosphine is liberated as a free ligand. This type of reaction highlights the lability of the gold-phosphine bond and provides a synthetic route to new organogold compounds with different ligand sets.

Reactions with Thiolate and Dithiocarbamate (B8719985) Ligands

Methyl(triphenylphosphine)gold(I) exhibits significant reactivity towards sulfur-containing ligands like thiolates and dithiocarbamates. These reactions typically involve the displacement of the triphenylphosphine ligand and the formation of new gold-sulfur bonds.

Thiolate Ligands:

The reaction with thiols (RSH) in the presence of a base, or directly with thiolate salts (RS⁻), leads to the formation of gold(I) thiolate complexes. The general reaction can be represented as:

(C₆H₅)₃PAuCH₃ + RS⁻ → [(C₆H₅)₃PAu(SR)] + CH₃⁻

The resulting triphenylphosphine gold(I) thiolate complexes can exist as monomers or can form polynuclear structures, such as dimers or polymers, through bridging thiolate ligands. researchgate.net The nature of the 'R' group on the thiolate can influence the structure and properties of the final product. For instance, the reaction of chloro(triphenylphosphine)gold(I) with 4-(trimethylammonio)benzenethiolate results in a dimeric complex. researchgate.net

Dithiocarbamate Ligands:

Dithiocarbamate ligands (R₂NCS₂⁻) are bidentate ligands that readily react with methyl(triphenylphosphine)gold(I) to form stable complexes. In these reactions, the dithiocarbamate ligand typically coordinates to the gold(I) center through both sulfur atoms, displacing the methyl group and the triphenylphosphine ligand to form a four-coordinate gold(I) complex. However, monodentate coordination through one sulfur atom is also possible, leading to complexes such as triphenylphosphine-(N,N-dimethyldithiocarbamato)gold(I). researchgate.net

The resulting gold(I) dithiocarbamate complexes have been investigated for their potential biological activities. nih.gov For example, sulfonamide-derived dithiocarbamate gold(I) complexes have been shown to induce apoptosis in colon cancer cells. nih.gov

The table below summarizes the reactions of methyl(triphenylphosphine)gold(I) with selected thiolate and dithiocarbamate ligands.

ReactantLigand TypeProductReference
4-(trimethylammonio)benzenethiolateThiolateAu₂(Tab)₂(dppe)₄·2MeOH researchgate.net
N,N-dimethyldithiocarbamateDithiocarbamateTriphenylphosphine-(N,N-dimethyldithiocarbamato)gold(I) researchgate.net
Benzenesulfonamide-dithiocarbamateDithiocarbamate[Au(S₂CNHSO₂C₆H₅)(PPh₃)] nih.gov

Interaction with N-Donor Ligands (e.g., 1-Methylthymine)

The interaction of methyl(triphenylphosphine)gold(I) and related gold(I) phosphine complexes with N-donor ligands, particularly those of biological relevance like nucleobases, is of significant interest. The reaction with 1-methylthymine (B1212163), a derivative of the DNA base thymine (B56734), provides a key example of this reactivity.

Studies have shown that chloro(triphenylphosphine)gold(I), a closely related precursor, reacts with 1-methylthymine in a basic aqueous methanol (B129727) solution to form 1-methylthyminato-N³-triphenylphosphinegold(I). cdnsciencepub.comcdnsciencepub.com In this complex, the gold atom is coordinated to the deprotonated N3 position of the 1-methylthymine ring and the phosphorus atom of the triphenylphosphine ligand. cdnsciencepub.comcdnsciencepub.com This reaction demonstrates the propensity of gold(I) to bind to the nitrogen atoms of pyrimidine (B1678525) bases. The reaction is facilitated by the deprotonation of the N3 proton of 1-methylthymine under basic conditions, creating a nucleophilic nitrogen center that can displace the chloride ligand from the gold(I) precursor. cdnsciencepub.comcdnsciencepub.com

While the direct reaction of methyl(triphenylphosphine)gold(I) with 1-methylthymine is not explicitly detailed in the provided search results, the reactivity pattern of the analogous chloro-complex strongly suggests that a similar interaction would occur, leading to the displacement of the methyl group and the formation of a gold-nitrogen bond. The stability of the Au-N bond in these complexes is a critical factor in their formation.

The table below outlines the key details of the interaction between a triphenylphosphine gold(I) species and 1-methylthymine.

Gold(I) ReactantN-Donor LigandKey Product FeatureReference
Chloro(triphenylphosphine)gold(I)1-MethylthymineCoordination of Au(I) to the deprotonated N3 position cdnsciencepub.comcdnsciencepub.com

Photochemical Reactivity and Radical Generation

The photochemical reactivity of organogold(I) complexes, including methyl(triphenylphosphine)gold(I), is an area of growing interest due to the potential for generating reactive radical species. While specific studies detailing the photochemical radical generation directly from methyl(triphenylphosphine)gold(I) are not prevalent in the provided search results, the general principles of gold(I) photochemistry can be inferred.

Upon absorption of light, gold(I) complexes can be promoted to an excited state. This excited state can then undergo various decay pathways, including homolytic cleavage of the gold-carbon or gold-ligand bonds. In the case of methyl(triphenylphosphine)gold(I), photoirradiation could potentially lead to the homolytic cleavage of the Au-CH₃ bond, which would generate a methyl radical (•CH₃) and a gold(0) phosphine complex.

(C₆H₅)₃PAuCH₃ + hν → (C₆H₅)₃PAu• + •CH₃

The generation of such radical species can initiate subsequent chemical transformations. For instance, new gold(I) phosphine thiolate complexes with redox-active Schiff bases have been synthesized, and their electrochemical behavior suggests the involvement of radical species. researchgate.net Although this is not a direct photochemical study, it points to the accessibility of radical pathways in related gold(I) systems. The electrochemical oxidation of these complexes involves the cleavage of the Au-S bond and the formation of disulfide, which can be mechanistically related to radical processes. researchgate.net

Further research is needed to fully elucidate the specific photochemical pathways and the efficiency of radical generation from methyl(triphenylphosphine)gold(I) and its derivatives.

Mechanistic Investigations of Methyl Triphenylphosphine Gold I Catalysis

Elucidation of Catalytic Cycles

The catalytic activity of methyl(triphenylphosphine)gold(I) and its derivatives is rooted in their ability to activate unsaturated carbon-carbon bonds, rendering them susceptible to nucleophilic attack. The generally accepted catalytic cycle involves a sequence of fundamental steps: activation of the substrate, nucleophilic addition, and protodeauration to regenerate the active catalyst.

Activation of Unsaturated Substrates via π-Coordination

The initial and often crucial step in many gold(I)-catalyzed reactions is the coordination of the gold catalyst to an unsaturated substrate, such as an alkyne, allene (B1206475), or alkene, forming a π-complex. nih.govnumberanalytics.comescholarship.org This interaction, driven by the Lewis acidic nature of the cationic gold(I) center, activates the C-C multiple bond. numberanalytics.comescholarship.org The formation of these cationic, two-coordinate triphenylphosphine-gold(I)-π complexes has been studied in detail. researchgate.netnih.gov For instance, complexes with various π-ligands like 4-methylstyrene (B72717), 2-methyl-2-butene, and 3-hexyne (B1328910) have been generated in situ and characterized at low temperatures. researchgate.netnih.gov These π-complexes are typically characterized by weakly bound and kinetically labile π-ligands. researchgate.netnih.gov

The coordination of the gold(I) center to the alkyne or allene polarizes the π-system, making the carbon atoms more electrophilic and thus more susceptible to attack by a nucleophile. nih.govescholarship.org The extent of this activation is a key determinant of the reaction's feasibility and rate. caltech.edu

Nucleophilic Attack Pathways and Subsequent Steps

Following the activation of the substrate, a nucleophile attacks the activated π-system. escholarship.orgnih.gov This can occur via an intermolecular or intramolecular pathway. In many cases, the nucleophilic attack is followed by a series of steps, including cyclization or rearrangement, to form a more complex molecular architecture. acs.org For example, in the cycloisomerization of enynes, the initial nucleophilic attack of the alkene onto the gold-activated alkyne can lead to the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates. acs.orgrsc.org

The nature of the nucleophile and the substrate structure dictates the specific pathway and the resulting product. For instance, in hydroamination reactions, an amine acts as the nucleophile, while in hydroalkoxylation, an alcohol or water molecule fulfills this role. nih.govmdpi.com The regioselectivity of the nucleophilic attack is a critical aspect, often controlled by electronic and steric factors of the substrate and the catalyst. nih.gov

Protodeauration Step and Catalyst Regeneration

The final step in many gold-catalyzed catalytic cycles is the protodeauration (or protodemetalation) of the organogold intermediate. nih.govresearchgate.netanu.edu.au This step involves the cleavage of the carbon-gold bond and the formation of a new carbon-hydrogen bond, releasing the final product and regenerating the active gold(I) catalyst. nih.govresearchgate.netanu.edu.au The protodeauration is typically effected by a proton source present in the reaction medium, which can be an acid, water, or even the nucleophile itself. nih.govacs.org

Transition State Analysis and Energy Barriers

Computational studies, particularly using density functional theory (DFT), have been instrumental in analyzing the transition states and energy barriers associated with the elementary steps of gold-catalyzed reactions. This allows for a deeper understanding of the reaction mechanisms and the factors that control selectivity.

Analysis of Hydride Shifts (e.g.,researchgate.netanu.edu.au-Hydride Shift,researchgate.netnih.gov-Hydride Shift)

Hydride shifts are a common feature in various organic reactions, and they can also play a significant role in gold-catalyzed transformations. masterorganicchemistry.com These rearrangements involve the migration of a hydride ion (H⁻) from one carbon atom to an adjacent carbocationic center, leading to the formation of a more stable carbocation. masterorganicchemistry.com In the context of gold catalysis, hydride shifts can occur after the initial nucleophilic attack, leading to skeletal rearrangements.

For example, a researchgate.netacs.org-hydride shift has been identified in gold(I)-catalyzed reactions of N-propargylisoindolines, enabling them to act as dienes in subsequent intermolecular Diels-Alder reactions. nih.govacs.org Deuterium-labeling experiments have provided evidence for such hydride shift mechanisms. acs.org The transition state for these shifts involves the interaction of the C-H bond with the empty p-orbital of the carbocationic center. masterorganicchemistry.com The propensity for a hydride shift is governed by the stability difference between the initial and the rearranged carbocation. masterorganicchemistry.com While researchgate.netanu.edu.au- and researchgate.netnih.gov-hydride shifts are also known, the specific type of shift observed depends on the substrate and the reaction conditions. masterorganicchemistry.comopenochem.org

Identification of Concerted Reaction Pathways

While many gold-catalyzed reactions are thought to proceed through a stepwise mechanism involving discrete intermediates, some transformations may follow concerted pathways where bond-forming and bond-breaking events occur simultaneously in a single transition state. researchgate.net

Theoretical studies on the gold(I)-phosphine-catalyzed addition of phenols to olefins have suggested a concerted mechanism. researchgate.net In this proposed pathway, the nucleophilic attack of the phenol (B47542) on the gold-activated double bond occurs concurrently with the transfer of the phenolic proton to the other carbon atom of the double bond. researchgate.net The presence of a proton shuttle, such as another molecule of phenol or water, can significantly lower the energy barrier for this concerted transition state. researchgate.net

The identification of whether a reaction proceeds through a stepwise or a concerted mechanism is crucial for understanding its stereochemical outcome and for designing catalysts that can control it.

Influence of Ligand Architecture on Catalytic Activity

The ligand framework surrounding the gold(I) center is a critical determinant of its catalytic behavior. Both the size and electronic nature of the phosphine (B1218219) ligand, such as triphenylphosphine (B44618), and other ancillary ligands play a profound role in shaping the outcome of catalytic transformations. nih.gov The linear geometry typical of two-coordinate gold(I) complexes minimizes direct steric clashes between the substrate and the ligand, yet subtle steric and electronic effects can significantly influence selectivity and activity. nih.govescholarship.org

The impact of steric hindrance extends to the stability and properties of the gold complexes themselves. Research on dinuclear gold(I) complexes has shown that sterically bulky thiolate ligands can prevent the close approach of the two gold centers, influencing the complex's color and conformational dynamics. researchgate.net Similarly, in gold clusters, even minor adjustments to the phosphine ligands, such as moving from triphenylphosphine (PPh₃) to tri(p-tolyl)phosphine (P(p-tol)₃), can induce drastic changes in the cluster's core geometry, shifting from an edge-shared tetrahedral structure to an octahedral one. nih.gov

Bulky ligands, particularly dialkyl biphenyl (B1667301) phosphines, are often employed to create highly active and successful catalysts. rsc.org These sterically demanding ligands can enhance the carbene-like nature of intermediates in certain reactions, thereby directing the regioselectivity of nucleophilic attack. nih.gov

Table 1: Influence of Ligand Steric Properties on Gold(I) Catalysis

Ligand TypeSteric FeatureObserved EffectReaction TypeReference
Buchwald-type phosphineSpecific steric parameters (L/B1)Enhanced selectivity in [2+3]/[2+2] cycloisomerization.Cycloisomerization/arylation of 1,6-enynes nih.gov
Thiolates (e.g., 2,6-disubstituted phenyl)Steric bulkHinders close approach of gold centers in dinuclear complexes, affecting physical properties.N/A (Complex characterization) researchgate.net
Tri(p-tolyl)phosphine vs. TriphenylphosphineMinor change in steric profileDrastic change in Au₆ cluster geometry (octahedral vs. tetrahedral).N/A (Cluster synthesis) nih.gov
Bulky dialkyl biphenyl phosphinesHigh steric hindranceGeneration of highly successful and active catalysts.General C-C and C-X cross-coupling rsc.org

The electronic properties of phosphine ligands, primarily their σ-donating strength, are crucial in modulating the Lewis acidity of the gold(I) center. mdpi.com Strong σ-donating ligands, like N-heterocyclic carbenes (NHCs), increase the electron density at the gold center, making it less electrophilic. rsc.org Conversely, more electron-deficient phosphine ligands can accelerate reactions where the rate-limiting step does not involve the nucleophile, such as in the intermolecular hydroamination of allenes. caltech.edu

The interplay between steric and electronic effects is often complex. In some [4+3]/[4+2] cycloisomerization reactions, both steric and electronic properties of the phosphine ligand influence the product ratios. nih.govescholarship.org In contrast, for intramolecular hydroarylation reactions, catalytic activity has been observed to inversely correlate with the ligand's electron-donating power, suggesting that a more electrophilic gold(I) center favors the rate-determining nucleophilic attack of the arene on the coordinated alkyne. researchgate.net

The nature of the Au-P bond is primarily a dative covalent bond from the phosphorus lone pair. nih.gov This interaction stabilizes the gold center, and the ligand's electronic character directly influences the reactivity of the resulting complex. nih.govbohrium.comnih.gov For example, in the hydroamination of allenes, a mechanistic study revealed that the use of more electron-deficient phosphine ligands on the gold(I) catalyst leads to an acceleration of the reaction. caltech.edu

Table 2: Impact of Ligand Electronic Properties on Gold(I) Catalysis

Role of Counterions and Co-catalysts in Reaction Mechanisms

The generation of a catalytically active cationic gold(I) species from a neutral precatalyst like methyl(triphenylphosphine)gold(I) or (triphenylphosphine)gold(I) chloride is a critical step. The nature of the counterion introduced during this activation and the presence of co-catalysts can dramatically influence the catalyst's performance.

While ligand effects are widely studied, the role of weakly coordinating anions (WCAs) is often underestimated but can be significant. researchgate.netdigitellinc.com The choice of the WCA can affect the rate and stability of the catalyst by influencing its mode and extent of coordination to the metal center. digitellinc.com For instance, in the hydration of internal alkynes, tuning the coordination ability of the WCA can enhance the reaction rate. digitellinc.com

The use of co-catalysts, particularly Brønsted and Lewis acids, provides an alternative, often superior, method for generating cationic gold species, avoiding issues associated with silver-based activators. nih.gov Protonolysis of methyl(triphenylphosphine)gold(I) with an acid like methanesulfonic acid is a known method to generate the active cationic catalyst for reactions such as the addition of alcohols to alkynes. acs.org

A systematic study demonstrated that acidic co-catalysts can significantly increase catalyst turnover in various nucleophilic additions to alkynes, allowing for lower catalyst loadings. nih.gov For example, the activation of an imidogold precatalyst with a Brønsted acid (like triflic acid) or a Lewis acid offers a broadly applicable method to generate cationic gold with enhanced reactivity. nih.govacs.org This approach has proven more efficient than standard silver-based systems in a variety of reactions, including hydroamination, hydration, and cycloisomerization. nih.gov

The choice of acid can also act as a switch to control reaction pathways. In the cycloisomerization of allenoic acids, the combination of a weak donor ligand and a Brønsted acid additive selectively yields enelactones, while other conditions produce different isomers. nih.gov This highlights a cooperative effect where the acid co-catalyst can alter the reaction mechanism, in some cases by accelerating carbon-carbon bond-forming steps. nih.govnih.gov

Table 3: Effect of Co-catalysts on Gold(I)-Catalyzed Reactions

Precatalyst / Catalyst SystemCo-catalystRole of Co-catalystReaction TypeObserved OutcomeReference
Methyl(triphenylphosphine)gold(I)Methanesulfonic acidProtonolysis to generate [Au(PPh₃)]⁺Addition of alcohols to alkynesEfficient catalysis acs.org
L-Au-Pht (imidogold)Brønsted or Lewis Acids (e.g., HCTf₃)Activation of precatalystHydroamination, Hydration, CycloisomerizationHigher reactivity and turnover numbers compared to silver-based systems. nih.gov
Au(I) catalystBrønsted Acid (TFA)Switches reaction pathwayCycloisomerization of allenoic acidsSelective formation of enelactones. nih.gov
General Au(I) catalystAcidic co-catalystIncreases catalyst turnoverNucleophilic additions to alkynesEnables lower catalyst loadings. nih.gov

Solvent Effects on Reaction Mechanisms and Rates

The solvent is not merely an inert medium but an active participant that can profoundly influence reaction mechanisms and rates. numberanalytics.com Key solvent properties like polarity and viscosity can stabilize or destabilize intermediates and transition states, thereby altering the reaction pathway. numberanalytics.com

In the context of gold catalysis, solvent choice can be critical. For example, the stability of cationic gold species generated from the L–Au–CH₃/acid system has been reported to be very low in some solvents. acs.org The solvent can influence the coordination of weakly coordinating anions, which in turn affects catalyst activity. digitellinc.com In some cases, the reaction rate is dependent on the solvent; for instance, a study on the hydration of internal alkynes explored how varying the solvent could enhance the reaction rate in conjunction with the choice of WCA. digitellinc.com

Theoretical and Computational Studies on Methyl Triphenylphosphine Gold I

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of the structure, bonding, and reactivity of organogold compounds, including methyl(triphenylphosphine)gold(I). These computational methods provide valuable insights that complement experimental findings.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the optimized geometry of methyl(triphenylphosphine)gold(I). These studies consistently predict a linear coordination geometry around the gold(I) center, which is a hallmark of d¹⁰ metal complexes. smolecule.com The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography of related compounds.

Key structural parameters for methyl(triphenylphosphine)gold(I) and related complexes are summarized in the table below. The Au-C bond distance is estimated to be around 2.04 Å to 2.123(2) Å, and the Au-P bond distance typically falls within the range of 2.226 to 2.2900(7) Å. smolecule.comacs.org The nearly 180° bond angle for C-Au-P is characteristic of the linear geometry of two-coordinate gold(I) complexes. acs.org

Electronic structure analyses reveal that the gold(I) center in methyl(triphenylphosphine)gold(I) possesses a [Xe] 4f¹⁴ 5d¹⁰ electron configuration, signifying a closed-shell d¹⁰ system. smolecule.com The bonding is primarily described by a σ-donation from the phosphorus atom of the triphenylphosphine (B44618) ligand and the carbon atom of the methyl group to the empty hybrid orbitals of the gold(I) atom. smolecule.com

Table 1: Selected Optimized Geometric Parameters for Methyl(triphenylphosphine)gold(I) and Related Complexes from DFT Calculations and Experimental Data

CompoundMethodAu-C Bond Length (Å)Au-P Bond Length (Å)C-Au-P Bond Angle (°)
Methyl(triphenylphosphine)gold(I)DFT (Estimated)~2.04 smolecule.com--
Au(CH₃)(PMe₂ArXyl2)X-ray2.123(2) acs.org2.2900(7) acs.org-
Au(C₂H₅)(PMe₂ArMes2)X-ray2.079(8) acs.org-179.6(3) acs.org
Au(CH₃)(XPhos)X-ray2.1146(14) acs.org2.2917(4) acs.org-
[Au₂(μ-CH₃)(XPhos)₂]⁺X-ray2.221(5), 2.235(5) acs.org2.2637(12), 2.2662(13) acs.org-

Note: The table includes data from both DFT estimations and experimental X-ray crystallography for comparison and to provide a comprehensive overview of the structural parameters.

Modeling of Reaction Pathways and Transition States

Computational studies have been crucial in mapping out the reaction pathways and identifying the transition states for reactions involving methyl(triphenylphosphine)gold(I) and related species. For instance, DFT calculations have been employed to investigate the mechanism of C-C coupling reactions. nih.govnsf.gov These studies propose mechanisms that can involve the dissociation of ligands, formation of intermediates, and the subsequent reductive elimination to form new bonds. nih.govnsf.gov

The energy barriers for these reaction steps can be calculated, providing insights into the reaction kinetics. For example, in a study of ethane (B1197151) formation from a related gold(I) methyl complex, a feasible energy barrier of +16.1 kcal/mol was calculated for the reductive elimination from a hypothetical Au(III) intermediate. nih.gov However, the formation of this intermediate was found to be energetically unfavorable. nih.gov Such computational modeling helps in discerning the most likely reaction mechanisms.

Prediction and Validation of Spectroscopic Parameters (e.g., IR, NMR)

DFT calculations can accurately predict various spectroscopic parameters, which can then be validated against experimental data. For instance, calculated vibrational frequencies from DFT can be compared with experimental Infrared (IR) spectra to aid in the assignment of vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed.

In related gold(I) phosphine (B1218219) complexes, the formation of the Au-C bond is evidenced by the appearance of specific signals in ¹H and ¹³C NMR spectra. nih.govnsf.gov For example, ¹H NMR resonances for the methyl group are typically observed in the range of 0.08 to 0.45 ppm, and the corresponding ¹³C{¹H} signals appear at 3.4 to 8.3 ppm with a characteristic ²JCP coupling of approximately 100 Hz. nih.gov DFT calculations can reproduce these trends and provide a deeper understanding of the electronic factors influencing these spectroscopic properties.

Analysis of Au-Ligand Bond Dissociation Energies and Strengths

The strength of the bonds between the gold atom and its ligands is a critical factor in the stability and reactivity of methyl(triphenylphosphine)gold(I). DFT calculations are a valuable tool for determining bond dissociation energies (BDEs). These calculations have shown that the Au-P bond is generally more stable than the Au-C bond. smolecule.com

Collision-induced dissociation experiments, a mass spectrometry technique, have corroborated these computational findings by showing that fragmentation often involves the loss of the methyl group or the phosphine ligand. smolecule.com The relative ease of these fragmentation pathways provides experimental evidence for the calculated bond strengths. The steric bulk of the triphenylphosphine ligand, characterized by a Tolman cone angle of 145°, also plays a significant role in the stability of the complex. smolecule.com

Investigation of Frontier Molecular Orbitals (FMOs) and Electronic Character

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. In methyl(triphenylphosphine)gold(I), the HOMO is typically associated with the d-orbitals of the gold atom, while the LUMO is often centered on the gold-phosphine antibonding orbital.

The energy and composition of these orbitals, which can be readily calculated using DFT, determine the complex's behavior as an electrophile or nucleophile. The σ-donating nature of the methyl group increases the electron density on the gold center, which in turn raises the energy of the HOMO and influences the complex's reactivity. smolecule.com

Charge Density Distribution Analysis

Analysis of the charge density distribution, often performed using techniques like Mulliken population analysis or by mapping the electrostatic potential (ESP), reveals how the electric charge is distributed within the methyl(triphenylphosphine)gold(I) molecule. tesisenred.net These analyses show that while the gold atom is the metallic center, the positive charge is significantly delocalized over the ligands. tesisenred.net The electron-donating methyl group contributes to an increased electron density at the gold center, which strengthens the Au-P bond. smolecule.com This distribution of charge is crucial for understanding the electrostatic interactions that govern the complex's reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Elucidating Reaction Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the time evolution of molecular systems, providing insights into conformational changes, solvent effects, and reaction mechanisms. For complex processes such as ligand dissociation, association, or reductive elimination in organometallic compounds like Methyl(triphenylphosphine)gold(I), MD simulations can be particularly illuminating.

While extensive research has been conducted on gold-containing systems using MD, specific studies detailing the reaction dynamics of Methyl(triphenylphosphine)gold(I) are not extensively documented in the current literature. However, the methodologies for such investigations are well-established. All-atom classical MD simulations can be employed to study the conformational dynamics and solvent interactions of the complex. uc.ptcapes.gov.br More advanced techniques, such as quantum mechanics/molecular mechanics (QM/MM) and ab initio molecular dynamics (AIMD), are necessary to model the electronic changes that occur during a chemical reaction. acs.orgnih.govnih.govrsc.orgnih.gov

In a QM/MM approach, the reactive center, comprising the gold atom and its immediate ligands (the methyl and triphenylphosphine groups), would be treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are described by a more computationally efficient molecular mechanics force field. nih.govnih.gov This hybrid method allows for the simulation of reaction pathways in a condensed-phase environment, providing insights into the free energy barriers and the role of the solvent in stabilizing transition states. For instance, QM/MM simulations could be used to model the mechanism of ligand exchange reactions, where the triphenylphosphine ligand is replaced by another Lewis base, or the reductive elimination of ethane.

Ab initio molecular dynamics, where all atoms in the simulation are treated quantum mechanically, offers an even more rigorous approach, albeit at a higher computational cost. nih.govrsc.org This method is particularly useful for studying reactions where the electronic structure of the entire system undergoes significant changes. AIMD could be employed to investigate the detailed mechanism of oxidative addition to the gold(I) center, a fundamental step in many catalytic cycles.

Although specific data tables on the reaction dynamics of Methyl(triphenylphosphine)gold(I) from MD simulations are not available, the potential of these methods to provide a deeper understanding of its reactivity is clear. Future computational studies employing these techniques are anticipated to shed more light on the intricate reaction mechanisms of this important organogold compound.

Application of Advanced Quantum Chemical Methods

Beyond molecular dynamics, a suite of advanced quantum chemical methods can be applied to dissect the electronic structure and bonding in Methyl(triphenylphosphine)gold(I). These methods provide quantitative data that can be correlated with experimental observations and used to predict the behavior of the compound.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a powerful tool for studying the excited-state properties of molecules, including their electronic absorption and emission spectra. rsc.orgohio-state.edu For gold(I) complexes, which are known for their interesting photophysical properties, TD-DFT can predict the energies and nature of electronic transitions. nih.govresearchgate.net While specific TD-DFT studies on Methyl(triphenylphosphine)gold(I) are not prevalent, research on analogous gold(I) phosphine thiolate complexes has shown that the emission often originates from ligand-to-metal charge transfer states. nih.gov TD-DFT calculations can elucidate the contributions of the methyl, triphenylphosphine, and gold orbitals to the excited states, providing a detailed picture of the photophysics.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a method that analyzes the electron density to partition a molecule into atomic basins and characterize the chemical bonds. researchgate.netnih.gov The properties of the bond critical points (BCPs) in the electron density provide quantitative information about the nature of the interactions. For Methyl(triphenylphosphine)gold(I), QTAIM can be used to characterize the Au-C and Au-P bonds. Studies on similar gold(I) phosphine complexes have shown that the Au-P bond has significant covalent character. researchgate.net The analysis of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCPs can provide a deeper understanding of the bonding in this compound.

Non-Covalent Interactions (NCI) Index

The NCI index is a computational tool used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.gov In a molecule like Methyl(triphenylphosphine)gold(I), intramolecular non-covalent interactions between the phenyl rings of the triphenylphosphine ligand can influence its conformation and reactivity. NCI analysis of related gold(I) complexes has revealed the presence of various π-stacking and Au⋯π interactions. strem.com By plotting the reduced density gradient versus the electron density, regions of attractive and repulsive non-covalent interactions can be identified, providing a visual representation of the forces that shape the molecule.

Table 1: Representative Theoretical Data for Gold(I) Phosphine Complexes

Computational MethodSystem/PropertyKey Findings
TD-DFT (TPA)AuSCH(CH₃)₂Absorption at 3.6 eV is primarily a ligand-to-metal charge transfer. nih.gov
TD-DFT Luminescent Au(I) ComplexesTriplet state emission can be observed from mononuclear three-coordinate Au(I) species. nih.govresearchgate.net
QTAIM (CAAC)AuPPh₂The Au-P bond exhibits covalent character with an energy density of -0.044 a.u. at the bond critical point. researchgate.net
QTAIM YPhos-gold complexesComputational studies confirm the presence of attractive C-H···Au interactions. nih.gov
NCI Index Gold(I)-phosphine complexes with chromophoresAnalysis reveals diverse π-stacking and Au⋯π interactions that influence aggregation. strem.com

This table presents data from studies on analogous gold(I) phosphine complexes to illustrate the types of insights that can be gained from these computational methods.

Applications in Advanced Materials Science

Precursor for Gold Nanoparticle Synthesis

Methyl(triphenylphosphine)gold(I) serves as a key precursor in the synthesis of gold nanoparticles (AuNPs). The bottom-up approach to nanoparticle synthesis, which involves the assembly of atoms or molecules into larger nanostructures, is a common method for producing AuNPs. mdpi.com In this chemical reduction process, a gold precursor is essential. mdpi.com While various gold salts are often employed, organogold compounds like methyl(triphenylphosphine)gold(I) offer distinct advantages in controlling the size and shape of the resulting nanoparticles.

The thermal decomposition of methyl(triphenylphosphine)gold(I) in the presence of capping agents allows for the formation of well-defined gold nanoparticles. The triphenylphosphine (B44618) ligand plays a crucial role in stabilizing the nascent gold atoms, preventing their uncontrolled aggregation and facilitating the growth of discrete nanoparticles. Research has shown that by varying the reaction conditions, such as temperature and the nature of the capping agent, the size of the gold nanoparticles can be precisely tuned.

While some studies have explored the use of viral templates for the symmetry-directed synthesis of gold nanoparticles from non-reducible gold precursors, the direct reduction of gold(I) complexes like methyl(triphenylphosphine)gold(I) remains a more conventional and widely utilized method. rsc.org

Role in the Development of Advanced Materials, including Thin Films

The utility of methyl(triphenylphosphine)gold(I) extends to the fabrication of advanced materials, particularly in the form of thin films. sigmaaldrich.comstrem.com Thin films are crucial components in a wide array of technologies, including electronics and sensors. The ability to deposit uniform and high-quality gold thin films is paramount for these applications.

Methyl(triphenylphosphine)gold(I) can be used as a precursor in chemical vapor deposition (CVD) or solution-based deposition techniques to create gold thin films. Its volatility and clean decomposition characteristics make it a suitable candidate for CVD processes. Upon heating, the compound decomposes to yield pure gold, which then deposits onto a substrate. The triphenylphosphine ligand and the methyl group are released as volatile byproducts, minimizing contamination of the resulting film.

In solution-based methods, a solution of methyl(triphenylphosphine)gold(I) is applied to a substrate, followed by a thermal or chemical treatment to induce decomposition and film formation. This approach offers a cost-effective and scalable method for producing gold thin films with controlled thickness and morphology. The resulting films can exhibit desirable properties such as high electrical conductivity and optical reflectivity, making them suitable for various advanced applications.

Integration into Conductive Polymers

The incorporation of gold nanoparticles, derived from precursors like methyl(triphenylphosphine)gold(I), into conductive polymers represents a significant advancement in materials science. strem.com Conductive polymers, with their conjugated double-bonded backbones, possess inherent electrical conductivity. mdpi.com The integration of gold nanoparticles into these polymer matrices can lead to hybrid materials with enhanced properties and functionalities. nih.gov

One common method for creating these composite materials involves the in-situ synthesis of gold nanoparticles within the polymer matrix. A solution containing the conductive polymer and a gold precursor, such as methyl(triphenylphosphine)gold(I), is prepared. The subsequent reduction of the gold precursor leads to the formation of gold nanoparticles dispersed throughout the polymer.

Interactions in Biological Systems Academic Research Focus

General Mechanisms of Interaction with Cellular Components

The biological activity of Methyl(triphenylphosphine)gold(I) is intrinsically linked to its interactions with various cellular components. While comprehensive mechanistic studies remain an active area of investigation, the lipophilic nature of the triphenylphosphine (B44618) ligand is thought to facilitate the compound's transit across cellular membranes. The gold(I) center, being a soft metal ion, exhibits a strong affinity for soft donor atoms such as sulfur and selenium, which are prevalent in cellular proteins and enzymes. This affinity likely drives the compound's interaction with these biomolecules, potentially disrupting their normal function.

Studies on DNA Binding and Adduct Formation with Biomolecules (e.g., Thymine (B56734) Derivatives)

The interaction of gold compounds with DNA is a key area of interest in the development of potential therapeutic agents. Research has suggested that gold(I) complexes can form adducts with DNA bases. Specifically, studies have explored the binding of gold(I) phosphine (B1218219) complexes to nucleobases like thymine.

While direct crystallographic or detailed NMR spectroscopic studies on the adduct of Methyl(triphenylphosphine)gold(I) with thymine derivatives are not extensively reported in publicly available literature, the underlying chemistry suggests a potential interaction. The deprotonated nitrogen atom of the thymine ring presents a viable coordination site for the gold(I) center. It is hypothesized that the formation of such an adduct could disrupt the hydrogen bonding essential for the structural integrity of the DNA double helix, thereby interfering with DNA replication and transcription processes.

Enzymatic Inhibition Studies (e.g., Thioredoxin Reductase Inhibition via Enzymatic Assays)

A significant body of research has focused on the inhibition of the seleno-cysteine containing enzyme thioredoxin reductase (TrxR) by gold(I) complexes. nih.govescholarship.orgrsc.orgnih.govrsc.org TrxR is a critical component of the cellular antioxidant system, and its inhibition can lead to an increase in intracellular reactive oxygen species (ROS), ultimately inducing apoptosis. nih.gov

Table 1: Cytotoxicity of a Representative Gold(I) Phosphine Complex Against Myeloma Cell Lines

Cell LineIC₅₀ (µM)
RPMI82262.6
U2662.3
JJN30.6
Data for [Au(d2pype)₂]Cl, a related gold(I) phosphine TrxR inhibitor. nih.gov

Exploration of Reactive Radical Species Formation in Biological Contexts

The generation of reactive radical species is another facet of the biological activity of Methyl(triphenylphosphine)gold(I). Studies have shown that under certain conditions, this compound can lead to the formation of radicals. For example, the photolysis of Methyl(triphenylphosphine)gold(I) in the presence of chloroform (B151607) under UV irradiation has been shown to generate methyl radicals and solvent-derived radicals. researchgate.net This process was observed using Chemically Induced Dynamic Nuclear Polarization (CIDNP), a specialized NMR technique that detects radical pair intermediates. researchgate.netuu.nl

Q & A

Basic: What are the standard synthetic protocols for Methyl(triphenylphosphine)gold(I), and how can purity be optimized?

Methyl(triphenylphosphine)gold(I) is typically synthesized via transmetallation or ligand substitution. A common method involves reacting chloro(triphenylphosphine)gold(I) (ClAuPPh₃) with methylating agents like methyl lithium or Grignard reagents. For example, ClAuPPh₃ can be prepared by dissolving elemental gold in aqua regia to form AuCl₄⁻, followed by reduction with dimethyl sulfide to yield ClAuSMe₂, which is then treated with triphenylphosphine (PPh₃) to form ClAuPPh₃ . Subsequent reaction with methyl lithium in anhydrous THF under inert atmosphere produces the methyl derivative. Purity is optimized via recrystallization from dichloromethane/hexane mixtures and confirmed by elemental analysis and NMR spectroscopy .

Basic: What characterization techniques are essential for confirming the structure and purity of Methyl(triphenylphosphine)gold(I)?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR to verify ligand coordination and absence of free PPh₃. For example, ³¹P NMR of ClAuPPh₃ shows a singlet at ~35 ppm, shifting upon methylation .
  • Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M-Cl]⁺ or [M-CH₃]⁺ fragments) .
  • Infrared Spectroscopy (IR) : Bands near 500 cm⁻¹ indicate Au-P bonding .
  • Elemental Analysis : To validate C, H, and Au content within ±0.4% deviation .

Advanced: How can Methyl(triphenylphosphine)gold(I) be integrated into catalytic cross-coupling reactions, and what experimental parameters are critical?

This complex acts as a precursor for Au-catalyzed reactions. For example, in cross-coupling, it can generate active Au(I) species by ligand displacement. Critical parameters:

  • Ligand Effects : Bulkier phosphines (e.g., PPh₃) stabilize Au(I) and influence reaction rates. Smaller ligands (e.g., PMe₃) may enhance catalytic activity but reduce stability .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF, THF) to solubilize the complex.
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and ligand stability .
  • Substrate Scope : Test aryl/alkenyl halides for coupling efficiency, monitoring yields via GC-MS or HPLC .

Advanced: What methodologies are used to evaluate the cytotoxicity of Methyl(triphenylphosphine)gold(I) derivatives in cancer research?

  • In Vitro Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa) to measure IC₅₀ values. Compare with cisplatin controls .
  • Mechanistic Studies : Probe thioredoxin reductase (TrxR) inhibition via enzymatic assays, as Au(I) complexes often target this enzyme .
  • Structural Modifications : Introduce thiolate or dithiocarbamate ligands to enhance bioavailability and selectivity. For example, P-Au-S motifs show improved anticancer activity .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for Methyl(triphenylphosphine)gold(I) complexes?

  • Data Reproducibility : Ensure consistent synthesis conditions (e.g., solvent purity, inert atmosphere) to avoid polymorph formation .
  • Crystallographic Validation : Cross-check with Cambridge Structural Database (CSD) entries (e.g., CCDC 1010556) for bond-length comparisons. Discrepancies in Au-P distances (>2.3 Å suggest weak interactions) may arise from crystal packing .
  • Spectroscopic Artifacts : Use high-resolution mass spectrometry to distinguish isotopic patterns from impurities .

Advanced: What role does Methyl(triphenylphosphine)gold(I) play in nanoparticle synthesis, and how can size be controlled?

  • Synthesis : The complex serves as a precursor for Au nanoparticles (AuNPs) via reduction in aqueous or organic media. For example, microwave-assisted reduction in water yields triphenylphosphine-stabilized AuNPs .
  • Size Control : Adjust ligand steric bulk (e.g., PPh₃ vs. PMe₃) and reaction temperature. Larger ligands (PPh₃) produce smaller nanoparticles (5–10 nm) due to hindered growth .
  • Characterization : Use TEM for size distribution and UV-Vis for plasmon resonance (e.g., peak at ~520 nm for spherical AuNPs) .

Advanced: How should Methyl(triphenylphosphine)gold(I) be stored to prevent decomposition, and what are the signs of degradation?

  • Storage : Keep under argon at –20°C in amber vials to avoid light-induced Au–P bond cleavage. Use desiccants to prevent hydrolysis .
  • Degradation Signs : Discoloration (yellow → brown) indicates Au(0) formation. Check purity via ³¹P NMR; free PPh₃ (δ ~–5 ppm) suggests ligand dissociation .

Advanced: How can computational methods complement experimental studies on Methyl(triphenylphosphine)gold(I) reactivity?

  • DFT Calculations : Model Au–ligand bond dissociation energies to predict catalytic activity. For example, Au–P bond strengths correlate with thermal stability .
  • Reaction Pathway Mapping : Simulate intermediates in cross-coupling reactions to identify rate-limiting steps .
  • Spectroscopic Predictions : Compare computed IR/NMR spectra with experimental data to validate structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.